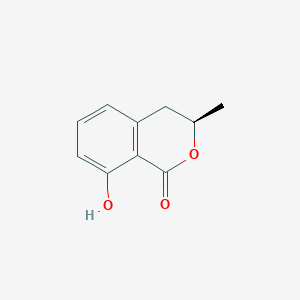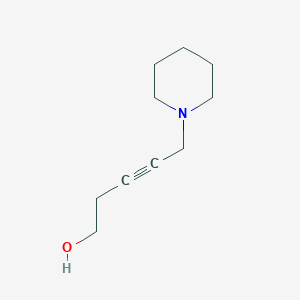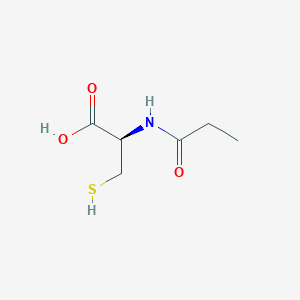
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical
Overview
Description
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical is a compound of significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes two bromomethyl groups attached to a pyrrolidine ring
Mechanism of Action
Target of Action
It’s known that halomethyl groups bonded to furazan rings easily undergo nucleophilic substitution , which suggests that this compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that the halogen of the halomethyl group bonded to the furazan ring easily undergoes nucleophilic substitution . This property makes 4-substituted 3-(halomethyl) furazans productive precursors for the targeted synthesis of biologically active substances .
Biochemical Pathways
The compound’s reactivity suggests it could potentially influence a variety of biochemical pathways, particularly those involving nucleophilic substitution reactions .
Action Environment
It’s known that the compound’s reactivity could potentially be influenced by various environmental factors, such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical typically involves the bromination of dimethylglyoxime. The process begins with the treatment of dimethylglyoxime with bromine in a solvent such as 1,4-dioxane under reflux conditions. The bromine is added dropwise to the boiling solution of dimethylglyoxime, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and bromine addition rate, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a brominated ketone or aldehyde.
Scientific Research Applications
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(bromomethyl)furazan: Similar in structure but contains a furazan ring instead of a pyrrolidine ring.
3,4-Bis(chloromethyl)furazan: Contains chloromethyl groups instead of bromomethyl groups, leading to different reactivity and stability profiles.
Uniqueness
3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical is unique due to its combination of bromomethyl groups and the pyrrol-1-yloxy radical
Properties
IUPAC Name |
3,4-bis(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVWQAAFCSTFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)CBr)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)








